Progesterone 12-succinyltyrosine methyl ester
Overview
Description
N-propylnorapomorphine is an aporphine derivative and a dopamine agonist closely related to apomorphine. It has been studied for its effects on the central nervous system, particularly in rodents, where it has been shown to produce hyperactivity, stereotypy, hypothermia, antinociception, and penile erection .
Preparation Methods
The synthesis of N-propylnorapomorphine involves several steps. One efficient method includes the transformation of thebaine into 6-fluoro-6-demethoxythebaine, followed by sequential N-demethylation, N-alkylation, rearrangement with methanesulfonic acid into the apocodeine derivative, and subsequent O-demethylation with boron tribromide . This method highlights the complexity and precision required in the synthesis of this compound.
Chemical Reactions Analysis
N-propylnorapomorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a model compound for studying dopamine receptor interactions and the synthesis of related compounds.
Biology: Its effects on the central nervous system make it a valuable tool for understanding dopaminergic signaling and related behaviors.
Medicine: As a dopamine agonist, it has potential therapeutic applications in treating conditions like Parkinson’s disease and erectile dysfunction.
Industry: Its synthesis and reactions provide insights into the production of complex organic molecules.
Mechanism of Action
N-propylnorapomorphine exerts its effects primarily by activating dopamine receptors, particularly the D2 and D3 subtypes. Its biphasic effects on locomotion, with low doses producing inhibition and high doses resulting in enhanced activity, are likely due to preferential activation of D2/D3 autoreceptors versus postsynaptic receptors . This mechanism highlights the compound’s ability to modulate dopaminergic signaling in a dose-dependent manner.
Comparison with Similar Compounds
N-propylnorapomorphine is closely related to apomorphine, another dopamine agonist. it is unique in its specific receptor interactions and effects on behavior. Similar compounds include:
Apomorphine: Known for its use in treating Parkinson’s disease and erectile dysfunction.
Quinpirole: Another dopamine agonist with similar receptor targets.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
N-propylnorapomorphine stands out due to its specific biphasic effects on locomotion and its potential for detailed studies on dopaminergic signaling.
Properties
IUPAC Name |
[(10R,12S,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 4-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45NO8/c1-20(37)26-11-12-27-25-10-7-22-18-24(39)15-16-34(22,2)28(25)19-30(35(26,27)3)44-32(41)14-13-31(40)36-29(33(42)43-4)17-21-5-8-23(38)9-6-21/h5-6,8-9,18,25-30,38H,7,10-17,19H2,1-4H3,(H,36,40)/t25?,26-,27?,28?,29+,30+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRIHLHORYETQU-YXGNROOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1([C@H](CC3C2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911926 | |
Record name | 4-[(3,20-Dioxopregn-4-en-12-yl)oxy]-N-[3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-4-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110988-79-9 | |
Record name | Progesterone 12-succinyltyrosine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(3,20-Dioxopregn-4-en-12-yl)oxy]-N-[3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-4-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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